molecular formula C13H18ClN3S B1429479 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride CAS No. 1420828-95-0

2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1429479
CAS No.: 1420828-95-0
M. Wt: 283.82 g/mol
InChI Key: UODAIOSDGZKZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride typically involves the reaction of benzimidazole derivatives with piperidine and thiol groups. One common method includes the condensation of 2-mercaptobenzimidazole with piperidine-2-carboxaldehyde under acidic conditions, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell cycle arrest, apoptosis, or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole: Similar structure but with a pyridine ring instead of piperidine.

    2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole: Without the hydrochloride salt form

Uniqueness

2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is unique due to its specific combination of piperidine and benzimidazole moieties, which contribute to its distinct biological activities and potential therapeutic applications .

This compound’s versatility and potential in various fields of research make it a valuable subject for further investigation and development.

Biological Activity

2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C12H15N3SC_{12}H_{15}N_3S with a molecular weight of approximately 225.33 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives of benzimidazole, including those similar to 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole, have shown significant antibacterial properties against various pathogens. The presence of the thioether group may enhance this activity by improving membrane permeability or interacting with bacterial enzymes.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Some benzimidazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that modifications in the structure can lead to enhanced antitumor activity. For instance, structure-activity relationship (SAR) studies show that specific substitutions on the benzimidazole ring can significantly improve potency against cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in inflammation and cancer progression, similar to other benzimidazole derivatives known for their enzyme inhibitory properties .
  • Receptor Interaction : The piperidine component is likely to interact with neurotransmitter receptors or other cellular targets, which could mediate its pharmacological effects.
  • Modulation of Signaling Pathways : Research indicates that some benzimidazole derivatives can modulate pathways such as NF-κB signaling, which is crucial in inflammation and cancer .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives found significant anti-inflammatory activity, with one compound exhibiting an IC50 value of 0.86 μM for NO production. This suggests that structural modifications can lead to potent anti-inflammatory agents .
  • Another investigation highlighted the cytotoxicity of benzimidazole derivatives against various cancer cell lines, revealing that certain substitutions greatly enhance their efficacy compared to standard treatments like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 ValueNotes
Anti-inflammatory2-(piperidin-4-yl)-1H-benzo[d]imidazole0.86 μM (NO)Effective in LPS-stimulated RAW 264.7 cells
CytotoxicityBenzimidazole derivativesVariesEnhanced potency compared to doxorubicin
AntibacterialVarious benzimidazole derivativesVariesEffective against multiple bacterial strains

Properties

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODAIOSDGZKZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 5
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.